molecular formula C16H14N4O3S3 B2548639 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034338-14-0

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Cat. No.: B2548639
CAS No.: 2034338-14-0
M. Wt: 406.49
InChI Key: NVOCCHSGZWQEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a heterocyclic compound featuring:

  • A thiazole-2-carboxamide core substituted with a thiophen-2-yl group at position 2.
  • A benzo[c][1,2,5]thiadiazole ring system at the carboxamide position, modified with 1,3-dimethyl and 2,2-dioxido groups.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-thiophen-2-yl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S3/c1-19-12-6-5-10(8-13(12)20(2)26(19,22)23)17-15(21)16-18-11(9-25-16)14-4-3-7-24-14/h3-9H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOCCHSGZWQEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=NC(=CS3)C4=CC=CS4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this specific compound by analyzing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiadiazole ring
  • A thiophene moiety
  • A carboxamide functional group

These structural elements contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the thiadiazole and thiophene scaffolds exhibit a wide range of pharmacological activities. The biological activities can be categorized as follows:

1. Antimicrobial Activity

Thiadiazole derivatives have demonstrated notable antibacterial and antifungal properties. For example:

  • Compounds with substitutions at specific positions on the thiadiazole ring showed enhanced activity against various bacterial strains.
  • Studies have shown that modifications at the C5 position significantly influence antibacterial potency against Gram-positive bacteria .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

  • The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF7), prostate (DU145), and pancreatic (PaCa2) cancer cells. In vitro studies revealed IC50 values indicating substantial cytotoxicity .
  • Structure-activity relationship (SAR) studies indicated that specific substitutions on the thiadiazole ring enhance binding affinity to target proteins involved in cancer progression .

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory properties:

  • Experimental models demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives, one compound exhibited significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This indicates a strong potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of N-(1,3-dimethyl-2,2-dioxido...) showed promising results against pancreatic cancer cell lines with an IC50 value of 0.3 µM. This suggests that the compound could serve as a lead for further development in cancer therapeutics.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus8 µg/mL
AnticancerPaCa20.3 µM
Anti-inflammatoryIn vitro model-

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole Carboxamide Derivatives
  • N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides ():
    These compounds feature a pyridine substituent on the thiazole ring instead of thiophene. Pyridine’s electron-withdrawing nature may reduce solubility compared to thiophene, which has a larger π-system. The target compound’s thiophen-2-yl group could improve lipophilicity and membrane permeability .
  • These compounds showed ~60–80% inhibition at 50 µg/mL in unspecified assays, suggesting moderate activity .
Benzo-Fused Heterocycles
  • 1,4-Benzodioxine-based thiadiazole-fused derivatives (): The benzo[c]thiadiazole in the target compound is structurally distinct from the 1,4-benzodioxine-thiadiazole hybrids. The dioxido groups in the target may enhance oxidative stability compared to non-oxidized sulfur atoms in benzodioxine derivatives .
  • Benzo[e]thiazine 1,1-dioxides ():
    These compounds share the sulfonamide/dioxido motif but lack the thiazole-carboxamide linkage. Their synthesis via thiocarbamoyl chloride reactions contrasts with the target’s likely coupling-based preparation .

Bioactivity and Mechanism

Anticancer Activity
  • Hydrazide-linked thiazole derivatives ():
    Compounds with IC₅₀ values of 1.61–1.98 µg/mL against HepG-2 cells highlight the importance of the thiazole-hydrazide scaffold. The target’s carboxamide group may offer similar hydrogen-bonding capacity but with altered pharmacokinetics .
  • Thiadiazole-triazole acetamides ():
    Docking studies revealed interactions with enzymatic active sites (e.g., hydrophobic pockets for aryl groups). The target’s thiophene and dimethyl-dioxido groups could mimic these interactions .
Antimicrobial Potential
  • 1,3,4-Thiadiazole derivatives ():
    Four compounds showed superior activity against E. coli and C. albicans. The target’s benzo[c]thiadiazole moiety may confer similar biofilm-disrupting properties but requires empirical validation .
Solubility and Stability
  • The 2,2-dioxido group in the target compound may improve aqueous solubility compared to non-oxidized sulfur-containing analogs (e.g., ’s sulfonamides) .
  • The thiophen-2-yl substituent could increase logP values, enhancing blood-brain barrier penetration relative to pyridine-based analogs () .

Q & A

Q. What are the typical synthetic routes for this compound, and how are intermediates validated?

Methodological Answer: The synthesis involves multi-step condensation and functionalization reactions. Key steps include:

  • Step 1: Condensation of 2-cyanoacetamide with 1,4-dithiane-2,5-diol to form 3-aminothiophene-2-carboxamide (precursor) .
  • Step 2: Reaction with 3,4-dimethoxybenzaldehyde to yield Schiff base intermediates .
  • Step 3: Tetrazole ring formation using sodium azide in tetrahydrofuran (THF) .
  • Step 4: Phosphorylation or thiazole functionalization (e.g., using 4-substituted phenyl phosphoro dichloridates) . Validation: Intermediates are characterized via IR (to confirm functional groups like C=O, N-H), 1^1H/13^{13}C NMR (to verify regiochemistry), and elemental analysis (to confirm purity) .

Example Table: Key Synthetic Steps

StepReaction TypeReagents/ConditionsIntermediate
1Condensation1,4-dithiane-2,5-diol in THF3-aminothiophene-2-carboxamide
2Schiff base formation3,4-dimethoxybenzaldehydeImine derivative
3Tetrazole cyclizationNaN3_3, THF, refluxTetrazole-thiophene hybrid

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Structural confirmation relies on:

  • Spectroscopy:
  • IR: Identifies carbonyl (1650–1700 cm1^{-1}) and sulfonamide (1300–1350 cm1^{-1}) groups .
  • NMR: 1^1H NMR confirms aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.5–3.5 ppm). 13^{13}C NMR resolves thiazole (C=S, δ 165–170 ppm) and benzo-thiadiazole carbons .
    • Mass Spectrometry: High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
    • Elemental Analysis: Matches experimental vs. theoretical C/H/N/S percentages (e.g., ±0.3% tolerance) .

Q. What biological activities are commonly evaluated for this compound?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC (Minimum Inhibitory Concentration) values are compared to standard drugs like ampicillin .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Molecular Docking: AutoDock/Vina software predicts binding affinity to target enzymes (e.g., COX-2, DHFR) using PDB structures (e.g., 1PXX) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while THF minimizes side reactions .
  • Catalyst Selection: Potassium carbonate or triethylamine accelerates nucleophilic substitutions (e.g., thiazole formation) .
  • Temperature Control: Reflux (70–80°C) for cyclization vs. room temperature for Schiff base formation to avoid decomposition .
  • Workflow Example:
  • Use Design of Experiments (DoE) to test variables (solvent, catalyst, temperature).
  • Analyze via HPLC purity profiles (C18 column, acetonitrile/water gradient) .

Q. How to resolve contradictions between in vitro bioactivity and computational docking results?

Methodological Answer:

  • Re-evaluate Assay Conditions: Ensure physiological pH (7.4) and correct cofactors (e.g., Mg2+^{2+} for kinase assays). Discrepancies may arise from compound aggregation or solubility issues .
  • Docking Refinement: Include solvent molecules and flexible side chains in docking simulations (e.g., using AMBER force fields) .
  • Orthogonal Validation: Perform SPR (Surface Plasmon Resonance) to measure binding kinetics or ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .

Q. What strategies elucidate structure-activity relationships (SAR) for thiadiazole-thiophene hybrids?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the thiophene (e.g., electron-withdrawing groups at C4) or benzo-thiadiazole (e.g., methyl vs. methoxy) .
  • Pharmacophore Mapping: Identify critical moieties (e.g., sulfonamide for COX-2 inhibition) using QSAR models (e.g., CoMFA, Schrödinger) .
  • Case Study:
  • Compound 9c () showed enhanced antifungal activity due to 4-bromophenyl substitution, suggesting halogen bonding improves target affinity.

Q. What analytical methods assess compound stability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor via:
  • HPLC-DAD: Track degradation products (e.g., hydrolysis of thiazole to thioamide).
  • LC-MS/MS: Identify fragments (e.g., loss of SO2_2 from the dioxido group) .
    • Kinetic Analysis: Calculate half-life (t1/2_{1/2}) under accelerated conditions using Arrhenius equations .

Q. How are computational methods applied to predict pharmacokinetics?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition. Example:
  • High LogP (>3) may correlate with hepatotoxicity .
    • MD Simulations: GROMACS simulates membrane penetration (e.g., POPC lipid bilayers) to assess bioavailability .
    • PBPK Modeling: GastroPlus integrates solubility, permeability, and metabolic rates to predict plasma concentration-time profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.